2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride
CAS No.: 1021901-98-3
Cat. No.: VC4543761
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021901-98-3 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.76 |
| IUPAC Name | 2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H |
| Standard InChI Key | CZUORCCORLEIHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |
Introduction
Structural and Molecular Properties
Chemical Identity
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is characterized by a benzamide backbone substituted with a methoxy group at the 2-position and a piperidine ring at the 4-amino position, with a hydrochloride salt enhancing solubility. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methoxy-N-piperidin-4-ylbenzamide; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 270.76 g/mol |
| InChI | InChI=1S/C13H18N2O2.ClH/c1-17-12-5-... |
| SMILES | COC1=C(C=CC=C1)C(=O)NC2CCNCC2.Cl |
The piperidine ring contributes to its basicity and ability to cross the blood-brain barrier, while the methoxy group influences electronic properties and binding interactions.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Benzamide Formation: Condensation of 2-methoxybenzoic acid with piperidine-4-amine using coupling agents like EDC/HOBt.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity (>95%) and structural integrity.
Comparative Analysis with Structural Analogs
The absence of a hydroxamate group in 2-methoxy-N-(piperidine-4-yl)benzamide may limit HDAC affinity but could reduce off-target effects compared to vorinostat .
Future Directions
-
Mechanistic Studies: Elucidate interactions with HDACs, MAOs, and antimicrobial targets.
-
Optimization: Introduce substituents (e.g., fluorine, trifluoromethyl) to enhance potency and selectivity.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume